molecular formula C22H19N5O2 B6491124 N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326846-92-7

N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B6491124
CAS RN: 1326846-92-7
M. Wt: 385.4 g/mol
InChI Key: HWJORPATNUQATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, also known as BMPT, is a novel small molecule that has been studied for its potential applications in scientific research. BMPT is a heterocyclic compound containing a triazole ring and a pyridine ring, and is a member of the triazole family of compounds. BMPT has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial activities.

Mechanism of Action

The mechanism of action of N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is not completely understood. However, it is believed that N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide binds to certain proteins in the cell, such as G-protein coupled receptors, and modulates their activity. It is also believed that N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide may interfere with the action of certain enzymes, such as proteases and kinases, which could result in changes in the cell's signaling pathways.
Biochemical and Physiological Effects
N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has been found to possess a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to reduce inflammation. It has also been found to reduce the secretion of pro-inflammatory cytokines and to modulate the expression of genes involved in inflammation. N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has also been found to modulate the expression of genes involved in cell cycle progression and apoptosis.

Advantages and Limitations for Lab Experiments

The use of N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide for laboratory experiments has several advantages. It is a small molecule, which makes it easy to handle and store. It is also relatively inexpensive, which makes it a cost-effective option for laboratory experiments. Furthermore, N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has been found to possess a wide range of biological activities, which makes it a useful tool for studying the mechanism of action of various drugs and for identifying new drug targets.
However, there are also some limitations to using N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide for laboratory experiments. N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can be toxic at high concentrations, and it is important to use the appropriate safety precautions when handling it. Furthermore, N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can interact with other compounds, which can affect the results of the experiment.

Future Directions

The potential applications of N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide are still being explored. Future research could focus on the development of new synthesis methods for N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, as well as the development of new derivatives of N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide with improved biological activities. Additionally, further research could be conducted to investigate the mechanism of action of N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide and to identify new drug targets. Finally, further research could be conducted to explore the potential therapeutic applications of N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, such as its use in the treatment of cancer and other diseases.

Synthesis Methods

N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can be synthesized by a variety of methods. The most common method involves the reaction of benzyl bromide and 3-methoxyphenylacetic acid in the presence of sodium azide. This reaction produces a benzyl ester, which is then reacted with 4-pyridylacetic acid in the presence of sodium azide to form the desired N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide. Other methods of synthesis include the reaction of benzyl bromide and 3-methoxyphenylacetic acid in the presence of sodium azide and the reaction of benzyl bromide and 4-pyridylacetic acid in the presence of sodium azide.

Scientific Research Applications

N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial activities. N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has been used in a variety of studies to investigate the mechanism of action of various drugs and to identify new drug targets. N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has also been used to study the effects of drugs on cellular processes, such as apoptosis, autophagy, and cell cycle progression.

properties

IUPAC Name

N-benzyl-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-29-19-9-5-8-18(14-19)27-21(17-10-12-23-13-11-17)20(25-26-27)22(28)24-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJORPATNUQATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

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